2-Methyl-2,6-diazaspiro[3.4]octan-5-one chemical properties
2-Methyl-2,6-diazaspiro[3.4]octan-5-one chemical properties
An in-depth technical guide on the chemical properties, synthetic utility, and pharmacokinetic advantages of 2-Methyl-2,6-diazaspiro[1]octan-5-one in modern medicinal chemistry.
Executive Summary
The paradigm of small molecule drug discovery has fundamentally shifted from planar, aromatic-heavy structures to three-dimensional, sp³-rich architectures—a movement widely known as "Escaping Flatland"[2]. Within this structural evolution, 2-Methyl-2,6-diazaspiro[1]octan-5-one (CAS: 2167156-74-1) has emerged as a privileged spirocyclic building block[3]. By fusing an azetidine ring with a pyrrolidone ring via a quaternary spiro carbon, this scaffold acts as a rigid, 3D bioisostere for traditional flat amines (e.g., piperazine, morpholine). This guide details its physicochemical properties, mechanistic advantages in target binding, and validated protocols for its synthetic integration.
Physicochemical Properties & The 3D Scaffold Rationale
The utility of 2-Methyl-2,6-diazaspiro[1]octan-5-one lies in its ability to modulate molecular physicochemical properties without adding excessive molecular weight. The high fraction of sp³ hybridized carbons ( Fsp3 ) directly correlates with improved aqueous solubility, lower lipophilicity (logD), and enhanced metabolic stability[4].
Table 1: Quantitative Chemical Properties
| Property | Value | Structural Implication |
| Chemical Name | 2-Methyl-2,6-diazaspiro[1]octan-5-one | Fused azetidine and pyrrolidone system. |
| CAS Number | 2167156-74-1 | Unique identifier for the specific regioisomer[3]. |
| Molecular Formula | C₇H₁₂N₂O | Low molecular weight fragment suitable for lead optimization. |
| Molecular Weight | 140.18 g/mol | Minimal penalty to overall API molecular weight. |
| SMILES | O=C(NCC1)C21CN(C)C2 | Highlights the secondary lactam NH and tertiary methylated amine. |
| Fsp3 Value | 0.86 (6/7 carbons) | Exceptional 3D character; only the carbonyl carbon is sp² hybridized. |
Causality of Property Modulation
Replacing a planar ring with this spirocycle alters the spatial vectorization of the molecule. The quaternary spiro carbon forces the molecule out of plane, which disrupts the flat lipophilic surfaces that typically serve as substrates for Cytochrome P450 (CYP) oxidative metabolism[5]. Furthermore, the orthogonal arrangement of the two rings prevents the molecule from intercalating into off-target lipophilic pockets.
Mechanistic Role in Target Specificity and Safety
The integration of 2-Methyl-2,6-diazaspiro[1]octan-5-one into active pharmaceutical ingredients (APIs) is driven by its ability to maintain target affinity while drastically reducing off-target toxicities, particularly cardiotoxicity[6].
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PI3Kγ Inhibitors: In the development of phosphoinositide 3-kinase-gamma inhibitors for autoimmune diseases, the spirocycle is utilized as a solvent-exposed appendage. It improves the solubility of the core pyridine/pyrimidine scaffold while maintaining the critical hinge-binding interactions[7].
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Immuno-Oncology (PD-1/PD-L1): Small molecule inhibitors of the PD-1/PD-L1 axis require complex 3D contours to disrupt protein-protein interactions. The spirocyclic core provides the necessary steric bulk to occupy the hydrophobic binding cleft effectively[8].
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Adenosine Receptor Antagonists (A2A/A2B): Fused pyrazine derivatives incorporating this spirocycle demonstrate enhanced selectivity for A2A/A2B receptors over other adenosine subtypes, a critical factor in overcoming drug resistance in tumor microenvironments[9].
Mechanism of 3D spirocyclic scaffolds improving selectivity and reducing hERG liability.
Synthetic Integration: Buchwald-Hartwig Amidation Protocol
Because the reactive nitrogen at position 6 is part of a lactam (pyrrolidone), it is a poor nucleophile. Standard Nucleophilic Aromatic Substitution ( SNAr ) is often ineffective. Therefore, coupling 2-Methyl-2,6-diazaspiro[1]octan-5-one to a heteroaryl halide requires palladium-catalyzed Buchwald-Hartwig cross-coupling.
Causality Behind Experimental Choices
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Catalyst System ( Pd2(dba)3 / Xantphos): Xantphos is a privileged ligand for lactam N-arylation. Its wide bite angle (~111°) accelerates the reductive elimination step, which is typically the bottleneck when coupling poorly nucleophilic amides.
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Base Selection ( Cs2CO3 ): While sodium tert-butoxide is a stronger base, Cs2CO3 is chosen to prevent the base-catalyzed ring-opening of the highly strained azetidine ring and to avoid epimerization at the spiro center.
Step-by-Step Methodology
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Preparation: In an oven-dried Schlenk tube, combine the heteroaryl chloride (1.0 eq), 2-Methyl-2,6-diazaspiro[1]octan-5-one (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.10 eq), and anhydrous Cs2CO3 (2.0 eq).
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Degassing: Evacuate and backfill the vessel with dry N2 three times to ensure a strictly anaerobic environment.
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Solvent Addition: Inject anhydrous 1,4-dioxane (0.1 M relative to the electrophile) via syringe.
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Reaction: Heat the mixture to 100 °C under vigorous stirring for 4–6 hours.
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Self-Validation (Monitoring): Withdraw a 10 μL aliquot, dilute in MeCN, and analyze via LC-MS. The system validates completion when the electrophile peak area is <5% and the desired product mass [M+H]+ is the dominant signal.
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Purification: Filter the mixture through a Celite pad, concentrate in vacuo, and purify via preparative HPLC (TFA/MeCN/ H2O gradient).
Buchwald-Hartwig amidation workflow for coupling 2-Methyl-2,6-diazaspiro[1]octan-5-one.
Pharmacokinetic Validation: hERG Patch-Clamp Assay
A primary reason for incorporating 2-Methyl-2,6-diazaspiro[1]octan-5-one is to mitigate hERG (Human Ether-à-go-go-Related Gene) potassium channel inhibition, a major cause of drug-induced QT prolongation[6]. Planar basic amines easily intercalate between the aromatic residues (Tyr652, Phe656) inside the hERG channel pore. The spirocycle's 3D geometry creates a steric clash that prevents this trapping mechanism.
Step-by-Step Methodology
To validate this safety profile, an automated whole-cell patch-clamp assay is required over standard radioligand binding assays, as it directly measures functional electrophysiology.
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Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG K+ channel.
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Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish the whole-cell configuration with an intracellular solution (K-aspartate based) and an extracellular solution (NaCl/KCl based).
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Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds to open the channels, followed by repolarization to -50 mV for 2 seconds to elicit the outward tail current.
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Self-Validation (Controls): Perfuse vehicle (0.1% DMSO) to establish the baseline tail current. Perfuse a known hERG blocker (e.g., E-4031, 100 nM) to validate channel responsiveness (positive control).
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Compound Application: Perfuse the spirocyclic derivative at escalating concentrations (0.1 μM, 1 μM, 10 μM, 30 μM).
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Analysis: Calculate the IC50 based on the dose-dependent reduction of the peak tail current. A successful spirocyclic substitution typically shifts the hERG IC50 from <1 μM (toxic) to >30 μM (safe).
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- 3. 2167156-74-1|2-Methyl-2,6-diazaspiro[3.4]octan-5-one|BLD Pharm [bldpharm.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
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